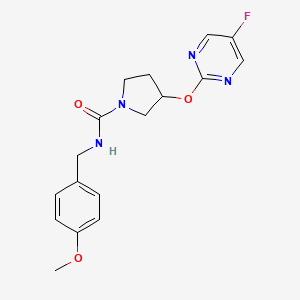

3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-fluoropyrimidin-2-yl)oxy-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O3/c1-24-14-4-2-12(3-5-14)8-21-17(23)22-7-6-15(11-22)25-16-19-9-13(18)10-20-16/h2-5,9-10,15H,6-8,11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICZQTQOWCCPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via a nucleophilic substitution reaction, where a fluorinated pyrimidine derivative reacts with a suitable nucleophile.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction, where a methoxybenzaldehyde derivative reacts with the pyrrolidine ring in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound's applications span various fields, including:

-

Medicinal Chemistry :

- Investigated for its anticancer properties by disrupting the proliferation of cancer cells through enzyme inhibition.

- Explored for potential antiviral effects against various pathogens.

-

Biological Studies :

- Used in studies examining enzyme kinetics and receptor-ligand interactions.

- Assessed for its effects on cellular signaling pathways related to cancer and other diseases.

-

Pharmaceutical Development :

- Serves as a lead compound in the development of new therapeutic agents targeting specific diseases.

- Utilized in structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits nucleic acid-related enzymes | |

| Anticancer Potential | Disruption of cancer cell proliferation | |

| Receptor Modulation | Affects signaling pathways |

Case Studies

-

Anticancer Activity :

- A study demonstrated that 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Antiviral Effects :

- Research indicated that the compound showed inhibitory effects on viral replication in vitro, making it a candidate for further investigation in antiviral drug development.

Mechanism of Action

The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the pyrrolidine ring and methoxybenzyl group can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

- 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

- 3-((5-iodopyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide

Uniqueness

3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this molecule particularly interesting for medicinal chemistry applications.

Biological Activity

3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluoropyrimidine moiety and a methoxybenzyl group. This unique structure is believed to contribute to its biological activity by interacting with various molecular targets within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes the findings from various studies on related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 10 | Inhibition of DNA synthesis |

| Compound B | HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| This compound | A549 (Lung Cancer) | TBD | TBD |

Mechanism of Action : The mechanism through which this compound exerts its anticancer effects is not fully elucidated; however, it is hypothesized to interfere with DNA replication processes and inhibit specific enzymes involved in cell proliferation, similar to other fluoropyrimidine derivatives .

Antimicrobial Activity

The antimicrobial properties of fluoropyrimidine derivatives have also been investigated. Compounds structurally related to this compound have demonstrated significant activity against multidrug-resistant bacterial strains.

Antimicrobial Efficacy Table

| Compound | Target Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 5 | Effective against MRSA |

| Compound D | Escherichia coli | 10 | Moderate activity |

| This compound | TBD | TBD | TBD |

Mechanism of Action : The antimicrobial action is believed to stem from the disruption of bacterial DNA synthesis and interference with cellular metabolic pathways .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrrolidine derivatives, including those similar to our compound, on A549 lung adenocarcinoma cells. The results indicated that certain structural modifications led to enhanced cytotoxicity while maintaining selectivity towards cancer cells over non-cancerous cells .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against resistant strains of Staphylococcus aureus. The study found that specific substitutions on the pyrrolidine ring significantly increased potency against these pathogens, suggesting a promising avenue for developing new antibiotics .

Q & A

Q. What synthetic strategies are recommended for synthesizing 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step approach is typically employed, starting with the preparation of the pyrrolidine-1-carboxamide core via coupling reactions. The fluoropyrimidinyl ether moiety can be introduced using nucleophilic aromatic substitution under basic conditions (e.g., NaH in DMF). Reaction efficiency should be monitored via HPLC or LC-MS to track intermediates and byproducts . Optimize yields by controlling temperature (0–60°C) and using catalysts like DMAP for carboxamide formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the fluoropyrimidine ring and methoxybenzyl group. F NMR identifies the fluorine environment .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the pyrrolidine-carboxamide backbone .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in the solid state, though crystallization may require slow evaporation from DMSO/water mixtures .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition, GPCR binding) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine for kinases) and validate hits in dose-response studies (IC/EC). Use cell viability assays (MTT or CellTiter-Glo) to rule out cytotoxicity. Parallel solubility (shake-flask method) and metabolic stability (microsomal incubation) assays inform SAR optimization .

Advanced Research Questions

Q. How can contradictory data between computational docking predictions and experimental bioactivity be resolved?

- Methodological Answer : Re-evaluate docking parameters (force fields, solvation models) and validate with molecular dynamics simulations to assess binding mode stability. Experimentally, perform competitive binding assays or mutagenesis studies to confirm target engagement. Cross-check with orthogonal techniques like ITC for binding affinity . If discrepancies persist, consider off-target effects via proteome-wide profiling (e.g., kinome screens) .

Q. What strategies improve metabolic stability of analogs without compromising target affinity?

- Methodological Answer :

- Fluorine Positioning : The 5-fluoropyrimidine group enhances metabolic resistance by blocking cytochrome P450 oxidation. Additional fluorination at the pyrrolidine ring (e.g., 3- or 4-position) can further stabilize the compound .

- Methoxybenzyl Modification : Replace the 4-methoxy group with electron-withdrawing substituents (e.g., CF) to reduce Phase I metabolism. Use in vitro liver microsomal assays (human/rat) with LC-MS/MS quantification to track metabolite formation .

Q. How can reaction yield be optimized for large-scale synthesis while maintaining purity?

- Methodological Answer : Implement flow chemistry for the fluoropyrimidine coupling step to enhance heat transfer and reduce side reactions. Use process analytical technology (PAT) like inline FTIR for real-time monitoring. For purification, switch from column chromatography to recrystallization (e.g., ethanol/water) or centrifugal partition chromatography for higher throughput .

Q. What computational methods are suitable for studying the compound’s mechanism of action at atomic resolution?

- Methodological Answer : Combine QM/MM simulations to model electronic interactions (e.g., fluorine’s electrostatic effects) and free-energy perturbation (FEP) to predict binding affinity changes upon substituent modification. Validate with cryo-EM or X-ray co-crystallography of the compound bound to its target .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC50_{50}50 values across different assay platforms?

- Methodological Answer : Standardize assay conditions (pH, temperature, ATP concentration for kinases) and validate using a reference inhibitor. Perform statistical analysis (e.g., Bland-Altman plots) to identify systematic biases. Cross-validate in cell-based assays (e.g., Western blot for target phosphorylation) to confirm functional activity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.